N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that features a variety of functional groups, including a nitro group, a fluoro group, a hydroxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Formation of the Pyran Ring: Cyclization to form the pyran ring.
Amidation: Formation of the amide bond.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and catalysts for cyclization and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the fluoro group with other functional groups.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Material Science: Possible applications in the development of new materials with unique properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide
- N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-ethoxyphenyl)propanamide
Uniqueness
N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide is unique due to the specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the fluoro group, in particular, can significantly influence its pharmacokinetic properties and binding affinity to molecular targets.
Properties
Molecular Formula |
C22H19FN2O7 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C22H19FN2O7/c1-12-9-19(26)21(22(28)32-12)16(13-3-6-15(31-2)7-4-13)11-20(27)24-14-5-8-17(23)18(10-14)25(29)30/h3-10,16,26H,11H2,1-2H3,(H,24,27) |
InChI Key |
VJRCCZDAFDXABA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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